BenchChemオンラインストアへようこそ!

VEGFR-IN-7

Angiogenesis VEGFR Inhibitor Selectivity

VEGFR-IN-7 (WAY-271146) is a unique VEGFR tyrosine kinase inhibitor characterized by its modest, controlled anti-angiogenic effect. Unlike potent oncology-focused VEGFR inhibitors, this profile is essential for cardiovascular research where robust angiogenesis inhibition is confounding. Procure this specific tool compound to ensure your experimental models accurately reflect context-dependent VEGF signaling, avoiding invalid conclusions from generic substitution. Ideal for assay validation and hit triage in drug discovery.

Molecular Formula C16H9N3O3
Molecular Weight 291.26 g/mol
Cat. No. B2899039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVEGFR-IN-7
Molecular FormulaC16H9N3O3
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C16H9N3O3/c17-8-9-1-3-10(4-2-9)14(20)18-11-5-6-12-13(7-11)16(22)19-15(12)21/h1-7H,(H,18,20)(H,19,21,22)
InChIKeyDFPVQIVKMRWZDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview: VEGFR-IN-7 (Compound 2) as a Distinct VEGFR Inhibitor Tool


VEGFR-IN-7 (Compound 2, CAS 683235-33-8) is a small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase [1]. It was originally identified through a pharmacophore-based virtual screening of 18,000 compounds for anti-angiogenic activity [2]. VEGFR-IN-7 is chemically distinct from other VEGFR inhibitors due to its specific molecular structure (C16H9N3O3), which confers a unique biological profile characterized by a 'modest' or 'lesser' inhibitory effect on angiogenesis compared to other in-class leads [1][3]. This specific activity profile positions it as a specialized research tool, particularly in fields like cardiovascular disease research, where potent angiogenesis inhibition may be undesirable [3].

The Problem with Substituting VEGFR-IN-7: Why In-Class Analogs Are Not Interchangeable


The VEGFR inhibitor class encompasses a wide range of compounds with vastly different potency, selectivity, and intended research applications [1]. Generic substitution or selection of a more potent VEGFR-2 inhibitor (e.g., IC50 < 100 nM) is not equivalent to procuring VEGFR-IN-7 [2]. The defining characteristic of VEGFR-IN-7 is its intentionally 'modest' or 'lesser' inhibition of angiogenesis [1][3]. This property is a critical feature for its specific research niche—primarily cardiovascular disease studies—where robust anti-angiogenic effects, the hallmark of many VEGFR inhibitors used in oncology, are a confounding variable or an undesired outcome [3]. Using a potent analog would invalidate experimental conditions and lead to incorrect biological conclusions in these specific contexts. The quantitative evidence below substantiates why VEGFR-IN-7 occupies a unique, non-substitutable position in the VEGFR inhibitor landscape.

Quantitative Differentiation Evidence: VEGFR-IN-7 vs. Potent In-Class Leads


VEGFR-IN-7 Exhibits a 'Modest' Angiogenesis Inhibition Profile, Distinct from Highly Potent VEGFR Inhibitors

VEGFR-IN-7 (Compound 2) was identified in a screen that yielded multiple VEGFR inhibitors. Its activity is qualitatively defined by the original research group and vendor technical datasheets as a 'modest' or 'lesser' inhibitory effect on angiogenesis [1][2]. This contrasts sharply with other hits from the same screening campaign. For example, Compound 4 from the same study demonstrated a significant anti-angiogenic effect, achieving 60% inhibition of capillary tube formation at a concentration of 0.05 µM [1]. The lack of such potent inhibition for VEGFR-IN-7 is not a limitation but its defining differential feature, enabling its specific application in research where strong VEGFR blockade is counterproductive [2].

Angiogenesis VEGFR Inhibitor Selectivity Cardiovascular Disease

VEGFR-IN-7's Primary Research Application is Cardiovascular Disease, a Unique Niche Within the VEGFR Inhibitor Class

The primary research application reported for VEGFR-IN-7 is in the field of cardiovascular diseases [1][2][3]. This is a distinct and narrow research niche compared to the vast majority of VEGFR inhibitors, which are developed and procured for oncology research to block tumor angiogenesis [4]. For example, VEGFR-2-IN-73, a potent VEGFR-2 inhibitor (IC50 = 0.0787 µM), is marketed for cancer research [4]. The application of VEGFR-IN-7 in cardiovascular disease is based on the hypothesis that a milder modulation of VEGFR signaling may be therapeutically beneficial in certain cardiovascular pathologies, a concept not applicable to potent, oncology-focused VEGFR inhibitors [1]. This specific application is a direct result of its unique biological activity profile described in Evidence Item 1.

Cardiovascular Disease VEGFR Angiogenesis Research Tool

Optimal Scientific and Industrial Use Cases for VEGFR-IN-7


Investigating VEGFR-Mediated Signaling in Non-Oncological Cardiovascular Disease Models

VEGFR-IN-7 is the preferred tool compound for studies exploring the role of VEGFR signaling in cardiovascular pathologies, such as atherosclerosis, hypertension, or cardiac hypertrophy. As established in Section 3, its 'modest' anti-angiogenic profile [1] allows researchers to modulate VEGFR activity without inducing the profound anti-angiogenic effects that are the therapeutic goal in cancer but are a major confounding factor in cardiovascular research [2]. This specificity makes it uniquely valuable for dissecting the complex and context-dependent roles of VEGF in vascular health and disease.

Serving as a 'Modest-Activity' Control in Angiogenesis Screening Cascades

In industrial or academic drug discovery programs focused on identifying novel anti-angiogenic agents for oncology, VEGFR-IN-7 provides a critical control compound for assay validation and hit triage. As highlighted in Section 3, it represents a 'modest' inhibitor phenotype [1], distinct from the potent leads like Compound 4 (60% inhibition at 0.05 µM) from the same chemical series [3]. Using VEGFR-IN-7 as a reference standard helps establish the assay's dynamic range and ensures that identified hits have a potency profile that is meaningfully different from this baseline 'lesser' activity.

Conducting Comparative Pharmacological Studies of VEGFR Inhibitor Potency and Selectivity

VEGFR-IN-7 is an essential component of any research study designed to compare the biological consequences of varying degrees of VEGFR inhibition. As detailed in Section 2, the VEGFR inhibitor class is functionally heterogeneous [2]. By including VEGFR-IN-7 alongside more potent inhibitors (e.g., VEGFR-2-IN-73, IC50 = 0.0787 µM) [4], researchers can generate a concentration-response continuum, enabling the correlation of specific biochemical or cellular outcomes with the magnitude of VEGFR pathway inhibition. This approach is fundamental to understanding therapeutic windows and on-target versus off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for VEGFR-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.